4-Hydroxytryptamine

Neuroscience Receptor Pharmacology Psychopharmacology

Select 4-Hydroxytryptamine (4-HT), a non-hallucinogenic, potent 5-HT2A/5-HT2C agonist, for neuroscience research requiring serotonin receptor engagement without psychedelic confounds. As the active metabolite of norbaeocystin and a key psilocybin pathway intermediate, it serves as an essential analytical reference standard (LC-MS/GC-MS) and a substrate for enzymatic studies (PsiK). Ideal for dissecting signaling pathways underlying neuroplasticity and mood regulation.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 570-14-9
Cat. No. B1209533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxytryptamine
CAS570-14-9
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=CN2)CCN
InChIInChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2
InChIKeyFKIRTWDHOWAQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxytryptamine (CAS 570-14-9): A Non-Hallucinogenic Tryptamine for Serotonergic Research


4-Hydroxytryptamine (4-HT), also known as N,N-didesmethylpsilocin, is a naturally occurring tryptamine alkaloid and a positional isomer of the neurotransmitter serotonin (5-HT) [1]. As a member of the 4-hydroxytryptamine class, it serves as a key intermediate in the biosynthesis of psilocybin and is the active, dephosphorylated form of the alkaloid norbaeocystin [1]. Chemically, it is characterized by a hydroxy group at the 4-position of the indole ring, a structural feature that distinguishes it from 5-substituted serotonergic compounds and dictates its unique pharmacological profile, including potent serotonin receptor agonism with a notable absence of psychedelic effects [1].

Why 4-Hydroxytryptamine Cannot Be Substituted with Psilocin or Serotonin


The pharmacological profile of 4-HT is critically dependent on its 4-hydroxy substitution pattern, which leads to quantifiable differences in receptor engagement and downstream effects compared to its closest analogs. While it shares agonist activity at the 5-HT2A receptor with psilocin (4-HO-DMT) and is structurally related to serotonin (5-HT), simple substitution fails due to key differences in receptor affinity ratios, metabolic handling, and the functional consequence of that receptor activation. Critically, 4-HT is a non-hallucinogenic agonist, a property not shared by psilocin, highlighting that potency alone is an insufficient selection criterion for applications requiring specific behavioral or signaling outcomes [1][2].

4-Hydroxytryptamine (CAS 570-14-9): Quantitative Differentiation from Analogs


5-HT2A Receptor Agonist Potency: Quantified Comparison of 4-HT vs. Psilocin

4-HT acts as a potent agonist at the serotonin 5-HT2A receptor, a primary target for psychedelic compounds. In functional assays, it exhibits an EC50 of 38 nM, which is comparable to but quantifiably different from the 21 nM EC50 of the well-known psychedelic psilocin [1].

Neuroscience Receptor Pharmacology Psychopharmacology

Affinity for 5-HT2C Receptor: 4-HT Exhibits Nanomolar Binding

Beyond its 5-HT2A activity, 4-HT demonstrates high binding affinity for the 5-HT2C receptor. Binding assays indicate a Ki of 15.8 nM for this receptor subtype in rat tissue [1]. This contrasts with its lower affinity for 5-HT2A in rat, where a Ki of 631 nM was observed [1].

Receptor Pharmacology Binding Assay Serotonin System

In Vivo Behavioral Profile: 4-HT Does Not Induce Head-Twitch Response

A critical differentiator is that 4-HT, similarly to related non-hallucinogenic tryptamines like norbaeocystin and norpsilocin, does not induce the head-twitch response (HTR) in rodents, a well-established behavioral proxy for psychedelic potential in humans [1]. This is in stark contrast to its close analog psilocin, which is a potent inducer of HTR.

Behavioral Pharmacology In Vivo Model CNS Research

Metabolic Stability and Blood-Brain Barrier Penetration

Studies on the metabolic fate of related tryptamines indicate that 4-hydroxytryptamine exhibits similar stability, metabolism, and blood-brain barrier (BBB) penetration to psilocin [1]. This suggests that 4-HT is centrally penetrant and is processed by similar enzymatic pathways as its dimethylated analog.

Pharmacokinetics Drug Metabolism Neuroscience

4-Hydroxytryptamine (CAS 570-14-9) Applications in Research and Biotechnology


Tool Compound for Differentiating 5-HT2A-Mediated Signaling from Psychedelic Effects

4-HT is an ideal tool for neuroscience research focused on dissecting the signaling pathways downstream of 5-HT2A receptor activation. Its potent agonism at this receptor [1], combined with its non-hallucinogenic profile evidenced by the lack of head-twitch response [2], allows researchers to study the receptor's physiological and behavioral functions independent of the confounding effects of a psychedelic state. This is critical for exploring the therapeutic potential of 5-HT2A engagement in neuroplasticity, mood regulation, and cognition without the liability of hallucinations.

Analytical Reference Standard for Tryptamine Profiling and Metabolite Identification

As a naturally occurring tryptamine and the active metabolite of norbaeocystin, 4-HT is a necessary analytical reference standard for research involving psilocybin-containing mushrooms or synthetic tryptamine chemistry [1]. Its well-defined structure and mass are essential for the accurate identification and quantification of these compounds and their metabolites in complex biological matrices using techniques like LC-MS and GC-MS.

Substrate for Biosynthesis and Enzyme Characterization Studies

4-HT is a key intermediate in the psilocybin biosynthetic pathway, serving as the substrate for the enzyme 4-hydroxytryptamine kinase (PsiK) to produce norbaeocystin [1]. This makes 4-HT a valuable reagent for studies in synthetic biology and metabolic engineering aimed at producing psilocybin or related analogs in heterologous hosts. It is also used to characterize the activity and substrate specificity of enzymes like PsiK and other N-methyltransferases.

Control Compound in 5-HT2C Receptor Pharmacology Studies

Given its high binding affinity (Ki = 15.8 nM) for the 5-HT2C receptor in rat tissue [1], 4-HT can be employed as a reference agonist in pharmacological assays designed to study this specific receptor subtype. Its selectivity profile, showing a 40-fold preference for 5-HT2C over 5-HT2A in the same species, makes it a useful control for validating assay conditions and comparing the activity of novel ligands targeting the 5-HT2C receptor.

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